molecular formula C10H14Cl4N2 B1301895 1-(2,4-dichlorophenyl)piperazine Dihydrochloride CAS No. 827614-48-2

1-(2,4-dichlorophenyl)piperazine Dihydrochloride

Cat. No. B1301895
M. Wt: 304 g/mol
InChI Key: XRNFGXBYBYIUPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often begins with the reaction of piperazine with various substituted phenyl groups. For instance, 1-(3-chlorophenyl)piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride . Another example includes the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine from 4-chlorobenzophenone, which involved reduction, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. For example, the NMR study of a piperazine dihydrochloride salt provided complete NMR assignments using techniques such as DEPT, H-H COSY, HMQC, and HMBC . Additionally, X-ray diffraction analysis has been used to determine the crystal and molecular structure of piperazine derivatives, revealing details such as bond distances, angles, and crystal packing .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions. The reactivity of these compounds is often influenced by the substituents on the piperazine ring. For example, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride involved a reductive amination reaction . The presence of halogens such as chlorine can also affect the reactivity, as seen in the synthesis of 1-(2,3-dichlorophenyl)piperazine, which involved steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and biological activity. For instance, the antibacterial and antifungal activities of 2-{1'-Aryl-1'-[4''-(2'',3''-dichlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives were investigated, with some compounds showing moderate activity . Theoretical and experimental investigations into the structural and electronic properties of piperazine derivatives can provide insights into their potential biological activities and interactions with biological targets .

Scientific Research Applications

  • Synthesis of Piperazine Derivatives

    • Field : Organic Chemistry
    • Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results : The synthesis of piperazine derivatives has been reported with various methods and has been used in the creation of numerous drugs .
  • C–H Functionalization of Piperazines

    • Field : Medicinal Chemistry
    • Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Methods : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
    • Results : The structural diversity of piperazines has been expanded through C–H functionalization, allowing for more varied drug discovery .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(2,4-dichlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFGXBYBYIUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372113
Record name 1-(2,4-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)piperazine Dihydrochloride

CAS RN

827614-48-2
Record name 1-(2,4-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-48-2
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